7-Hexadecanone

Description

The exact mass of the compound 7-Hexadecanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Hexadecanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hexadecanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

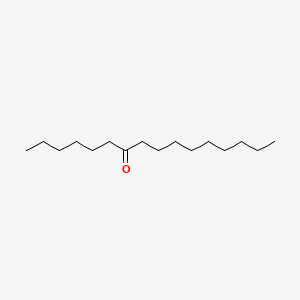

IUPAC Name |

hexadecan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h3-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIMKDVDMTZIIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196433 |

Source

|

| Record name | Hexadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45206-91-5 |

Source

|

| Record name | 7-Hexadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45206-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecan-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045206915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hexadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating 7-Hexadecanone in the Chemical Landscape

An In-Depth Technical Guide to 7-Hexadecanone: Properties, Analysis, and Applications

7-Hexadecanone (CAS No. 45206-91-5) is a long-chain aliphatic ketone, a class of organic compounds characterized by a carbonyl group (C=O) positioned within a saturated hydrocarbon chain.[1] Structurally, it consists of a sixteen-carbon backbone with the carbonyl functional group located at the seventh carbon position. This specific placement of the ketone group distinguishes it from its various isomers, such as 2-hexadecanone or 8-hexadecanone, and dictates its unique physicochemical properties and applications.

Unlike its unsaturated analogue, (Z)-7-hexadecenal, which is a known sex pheromone in several moth species, 7-hexadecanone's biological role is less defined in scientific literature.[2][3] However, its value is well-established in industrial chemistry, particularly in the formulation of fragrances and cosmetics, where its waxy, subtly musky odor profile serves as a valuable base note and fixative.[4][5] This guide provides an in-depth exploration of 7-hexadecanone, from its fundamental properties and spectroscopic signature to its analytical quantification and primary applications, offering a comprehensive resource for researchers and development professionals.

Core Physicochemical Properties

The identity and utility of a chemical compound are fundamentally defined by its physical and chemical properties. For 7-Hexadecanone, these characteristics govern its solubility, volatility, and interaction with other molecules, which are critical considerations for formulation and analysis.

| Property | Value | Source(s) |

| CAS Number | 45206-91-5 | [1][5][6] |

| Molecular Formula | C₁₆H₃₂O | [1][5][6] |

| Molecular Weight | 240.42 g/mol | [1][6] |

| IUPAC Name | Hexadecan-7-one | [1] |

| Synonyms | n-Hexyl nonyl ketone, Hexadecane-7-one | [1][5][6] |

| Appearance | Colorless liquid or solid at room temperature | [5] |

| Melting Point | 40-41 °C | [5] |

| Boiling Point | ~308-329 °C (estimated) | [5] |

| Density | ~0.81 - 0.83 g/cm³ (estimated) | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, alcohols) | [5] |

Spectroscopic Signature: A Guide to Structural Verification

Confirming the identity and purity of 7-Hexadecanone requires a multi-faceted analytical approach. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Hexadecanone is dominated by two key features. The most prominent is a strong, sharp absorption band between 1750-1680 cm⁻¹ , which is highly characteristic of the C=O (carbonyl) stretching vibration in an aliphatic ketone.[7] The absence of conjugation with double bonds places the peak squarely in this region. Additionally, the spectrum will display strong bands in the 2950-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the long alkane chains.[8] The presence of both features is a primary indicator of the compound's identity as a long-chain aliphatic ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. For 7-Hexadecanone, the most deshielded protons will be the methylene groups (–CH₂–) immediately adjacent to the carbonyl group (at the C6 and C8 positions). These α-protons are expected to appear as a triplet around δ 2.2-2.5 ppm .[9] The long, saturated alkyl chains will produce a large, complex multiplet in the shielded region of the spectrum, typically between δ 1.2-1.6 ppm . The terminal methyl groups (–CH₃) at both ends of the molecule will appear as triplets at approximately δ 0.9 ppm .[10][11]

-

¹³C NMR: The carbon NMR spectrum offers a definitive confirmation of the carbonyl group. The ketone carbon (C7) will produce a distinct peak far downfield, typically in the range of δ 200-215 ppm .[12] The α-carbons (C6 and C8) will appear around δ 40-50 ppm . The remaining methylene carbons of the alkyl chains will generate a series of peaks in the δ 20-35 ppm range, with the terminal methyl carbons appearing most upfield, around δ 14 ppm .[13][14]

Mass Spectrometry (MS)

When analyzed by electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for 7-Hexadecanone would be observed at a mass-to-charge ratio (m/z) of 240.[1] The fragmentation pattern is predictable and provides structural confirmation. The major fragmentation pathway for aliphatic ketones is α-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group.[15][16] This results in the formation of stable acylium ions. For 7-Hexadecanone, two primary α-cleavage events are expected:

-

Cleavage between C6 and C7, resulting in fragments with m/z 113 and 127.

-

Cleavage between C7 and C8, resulting in fragments with m/z 155 and 85.

Another common fragmentation for ketones with sufficiently long alkyl chains is the McLafferty rearrangement, which would produce a characteristic peak at m/z 58.[15]

Analytical Methodology: A Protocol for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds like 7-Hexadecanone.[17] The high resolving power of the gas chromatograph separates the analyte from the sample matrix, while the mass spectrometer provides definitive identification and sensitive detection.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the quantitative analysis of 7-Hexadecanone. Optimization may be necessary based on the specific sample matrix and instrumentation.

1. Materials and Reagents:

-

7-Hexadecanone standard (≥95% purity)

-

Internal Standard (IS): n-Hexadecane or a suitable stable hydrocarbon not present in the sample.

-

Solvent: Hexane or Dichloromethane (GC grade or higher).

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

2. Sample Preparation (Solvent Extraction):

-

Rationale: Extraction isolates the analyte from non-volatile matrix components and prepares it in a solvent compatible with GC injection.

-

Step 1: Sample Measurement: Accurately weigh (~100 mg) or measure (~1 mL) the sample into a glass vial.

-

Step 2: Internal Standard Spiking: Add a precise volume of the internal standard solution (e.g., 10 µL of 100 µg/mL n-Hexadecane). The IS is crucial for correcting variations in injection volume and instrument response, ensuring accurate quantification.

-

Step 3: Solvent Addition & Extraction: Add 1 mL of hexane. Vortex the mixture vigorously for 2 minutes. For solid samples, sonication for 10-15 minutes can improve extraction efficiency by disrupting the matrix.

-

Step 4: Separation: Centrifuge the sample at 5,000 x g for 5 minutes to pellet any solid material.

-

Step 5: Transfer: Carefully transfer the supernatant (the hexane layer) to a clean GC vial for analysis.

3. GC-MS Instrumentation and Conditions:

-

Rationale: The choice of a nonpolar column is based on the nonpolar nature of 7-Hexadecanone. The temperature program is designed to ensure good separation from other components and produce sharp, symmetrical peaks.

-

Gas Chromatograph: Agilent 7890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977 MS or equivalent.

-

Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness). This is a low-polarity column suitable for a wide range of volatile and semi-volatile organic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (Splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring key ions like m/z 113, 155, and 240.

-

4. Quantification:

-

Rationale: A calibration curve establishes the relationship between instrument response and analyte concentration.

-

Step 1: Calibration Standards: Prepare a series of calibration standards of 7-Hexadecanone (e.g., 0.1, 1, 5, 10, 50 µg/mL) in hexane, each spiked with the same concentration of the internal standard.

-

Step 2: Analysis: Analyze each standard using the established GC-MS method.

-

Step 3: Curve Construction: Plot the ratio of the 7-Hexadecanone peak area to the internal standard peak area against the concentration of 7-Hexadecanone to generate a calibration curve.

-

Step 4: Sample Quantification: Analyze the prepared sample and use the resulting peak area ratio and the calibration curve to determine the concentration of 7-Hexadecanone in the original sample.

Sources

- 1. 7-Hexadecanone | C16H32O | CID 98679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-7-Hexadecenal | High-Purity Pheromone | RUO [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 7-Hexadecanone [myskinrecipes.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. hmdb.ca [hmdb.ca]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Examples 13C NMR Spectra [orgspectroscopyint.blogspot.com]

- 13. nmr.ceitec.cz [nmr.ceitec.cz]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. scirp.org [scirp.org]

An In-Depth Technical Guide to 7-Hexadecanone for Scientific Professionals

This guide provides a comprehensive technical overview of 7-Hexadecanone, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and analytical characterization, emphasizing practical insights and the rationale behind experimental procedures.

Chemical Identity and Nomenclature

7-Hexadecanone is a long-chain aliphatic ketone. Its unambiguous identification is crucial for scientific communication and procurement.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is Hexadecan-7-one .[1] This name precisely indicates a sixteen-carbon (hexadecane) backbone with a ketone functional group (=O) located at the seventh carbon atom.

Synonyms and Identifiers

In literature and commercial listings, 7-Hexadecanone is known by several other names. Being aware of these synonyms is essential for comprehensive literature searches and material sourcing.

Key Identifiers:

Caption: 2D Structure of Hexadecan-7-one.

Physicochemical Properties

Understanding the physical and chemical properties of 7-Hexadecanone is fundamental for its handling, storage, and application in experimental work.

| Property | Value | Source(s) |

| Appearance | White to light yellow solid; colorless liquid above melting point. | [2] |

| Melting Point | 40-41 °C | [2] |

| Boiling Point | ~308-329 °C (estimated) | [2] |

| Density | ~0.81 - 0.83 g/cm³ (estimated) | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents (e.g., ethers, alcohols). | [2] |

| logP (o/w) | ~6.75 (estimated) | [4] |

These properties indicate that 7-Hexadecanone is a lipophilic, non-volatile solid at standard room temperature, which has implications for its use in biological systems and as a fragrance component where low volatility is desired.[5]

Synthesis Methodologies

While several general methods for ketone synthesis are applicable, specific, peer-reviewed protocols for 7-Hexadecanone are not abundant in the literature. Therefore, this guide presents two robust and widely applicable synthetic strategies, adapted for the preparation of 7-Hexadecanone. These protocols are designed to be self-validating through the characterization of the final product.

Exemplary Protocol 1: Synthesis via Organolithium Reagent and Carboxylic Acid

This method is a powerful way to form ketones by creating a carbon-carbon bond between a carboxylic acid and an organolithium reagent.[6][7] The reaction proceeds via a stable dianion intermediate, which collapses to the ketone upon aqueous workup.[8]

Reaction: Heptanoic acid + Nonyllithium → 7-Hexadecanone

Caption: Workflow for 7-Hexadecanone synthesis via an organolithium reagent.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. Maintaining an inert atmosphere is critical as organolithium reagents are highly reactive with atmospheric moisture and oxygen.

-

Reactant Preparation: Dissolve heptanoic acid (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Reaction Execution: Cool the solution to -78 °C using a dry ice/acetone bath. Add nonyllithium (prepared from 1-bromononane and lithium metal, or commercially sourced, ~2.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -65 °C. The use of two equivalents of the organolithium is necessary: the first equivalent deprotonates the carboxylic acid, and the second acts as the nucleophile.

-

Reaction Quenching and Workup: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate and hydrolyzes any remaining organolithium reagent.

-

Extraction and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Exemplary Protocol 2: Oxidation of a Secondary Alcohol

The oxidation of a secondary alcohol is a classic and reliable method for synthesizing ketones.[9] Jones oxidation, using chromic acid generated in situ from chromium trioxide and sulfuric acid, is a potent and efficient method for this transformation.[10][11][12][13]

Reaction: 7-Hexadecanol + CrO₃/H₂SO₄ → 7-Hexadecanone

Caption: Workflow for 7-Hexadecanone synthesis via Jones Oxidation.

Step-by-Step Methodology:

-

Reagent Preparation (Jones Reagent): Caution: Chromium (VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a fume hood using appropriate personal protective equipment. Slowly add 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated sulfuric acid (H₂SO₄), then carefully dilute with water to a total volume of 100 mL.

-

Apparatus Setup: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 7-hexadecanol (1 equivalent) in acetone. Cool the flask in an ice-water bath to 0-5 °C.

-

Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 20 °C. The reaction is exothermic, and the color will change from orange/red to a murky green as the Cr(VI) is reduced to Cr(III). The endpoint is indicated by a persistent orange color, signifying a slight excess of the oxidant.

-

Workup: Once the oxidation is complete, add isopropanol dropwise to quench any excess Jones reagent until the green color of Cr(III) persists.

-

Isolation and Purification: Dilute the reaction mixture with water and extract several times with diethyl ether or ethyl acetate. Combine the organic layers, wash successively with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The resulting crude 7-Hexadecanone can be purified by column chromatography or recrystallization from a suitable solvent like hexane.

Analytical Characterization

Unambiguous characterization of the synthesized 7-Hexadecanone is essential for confirming its identity and purity. Standard spectroscopic methods are employed for this purpose.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by a triplet at approximately 2.4 ppm corresponding to the α-protons (the CH₂ groups adjacent to the carbonyl). The rest of the aliphatic protons will appear as a complex multiplet in the 1.2-1.6 ppm region, with the terminal methyl groups (CH₃) appearing as a triplet around 0.9 ppm.[1]

-

¹³C NMR Spectroscopy: The most downfield signal will be that of the carbonyl carbon, appearing around 211 ppm. The carbons α to the carbonyl will resonate at approximately 42 ppm, with the remaining aliphatic carbons appearing in the 22-32 ppm range.[1]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone C=O stretch will be prominent in the region of 1715-1720 cm⁻¹.[1]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 240 would be observed. Characteristic fragmentation patterns for aliphatic ketones include McLafferty rearrangement and alpha-cleavage, leading to significant fragment ions.[1]

Applications and Relevance

7-Hexadecanone's primary applications are in the fragrance and flavor industries, where its waxy and subtly fatty odor profile can be used as a fixative or a component in complex scents.[2][5] In a research context, it can serve as a starting material or intermediate for more complex organic syntheses. Its long aliphatic chain also makes it a subject of interest in the study of semiochemicals and pheromones, where long-chain ketones often play a role in insect communication.

Safety and Handling

-

General: 7-Hexadecanone is not considered acutely toxic, but standard laboratory safety precautions should be observed.[2]

-

Handling: Wear safety glasses, gloves, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Safety Statements: S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes).[2]

References

-

ChemBK. (2024, April 9). hexadecan-7-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 19.2: Preparing Aldehydes and Ketones. Retrieved from [Link]

-

PubChem. (n.d.). Hexadecan-2-one. Retrieved from [Link]

-

ACS Publications. (n.d.). Ketone Synthesis by the Grignard Reaction with Acid Chlorides in Presence of Ferric Chloride. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 7-Hexadecanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 26). Jones Oxidation of Alcohols in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Rao, S. T., Sundaralingam, M., Osawa, E., Wiskott, E., & Schleyer, P. V. R. (1970). Hexacyclo[10,3,1,02,10,,03,7,06,15,09,14]hexadecane; an ethanocongressane. J. Chem. Soc. D, 861. DOI: 10.1039/C29700000861. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

-

Data.gov. (2025, September 5). Compound 529832: Hexadecane, 7-ethyl. Retrieved from [Link]

-

AK Lectures. (n.d.). Organolithium Reactions with Carboxylic Acids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 7-hexadecanone. Retrieved from [Link]

-

Métivaud, V., Lefèvre, A., Ventolà, L., Négrier, P., Moreno, E., Calvet, T., Mondieig, D., & Cuevas-Diarte, M. A. (2005). Hexadecane (C16H34) + 1-Hexadecanol (C16H33OH) Binary System: Crystal Structures of the Components and Experimental Phase Diagram. Application to Thermal Protection of Liquids. Chemistry of Materials, 17(12), 3302-3310. DOI: 10.1021/cm050130c. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Efficient Routes for the Synthesis of 1,4,7,10,13-Pentaazacyclohexadecane-14,16-dione. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 7-Hexadecanone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Zhang, C.-T., Zhu, R., Wang, Z., Ma, B., Zajac, A., Smiglak, M., Xia, C.-N., Castle, S. L., & Wang, W.-L. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Advances, 9, 2199-2204. Retrieved from [Link]

-

PubChem. (n.d.). Hexadecane. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 8-hexadecanone. Retrieved from [Link]

Sources

- 1. 7-Hexadecanone | C16H32O | CID 98679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 7-hexadecanone, 45206-91-5 [thegoodscentscompany.com]

- 5. 7-Hexadecanone [myskinrecipes.com]

- 6. aklectures.com [aklectures.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Jones Oxidation [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

The Silent Language of Scent: A Technical Guide to the Natural Occurrence and Significance of Long-Chain Ketones in Insects

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the fascinating world of long-chain ketones in insects. Moving beyond a superficial overview, we will delve into the biochemical intricacies of their production, the sophisticated mechanisms of their perception, and the pivotal roles they play in insect biology. This document is structured to provide not only foundational knowledge but also actionable, field-proven insights and methodologies for researchers actively engaged in entomology, chemical ecology, and the development of novel pest management strategies.

Introduction: Beyond Simple Lipids

The insect cuticle is far more than a simple protective barrier. It is a dynamic interface, coated in a complex matrix of lipids, primarily known as cuticular hydrocarbons (CHCs), that serve critical functions from preventing desiccation to mediating intricate social behaviors. Among these lipids, long-chain ketones—aliphatic chains typically containing 23 to 33 carbons with a carbonyl group—have emerged as a class of semiochemicals with profound biological importance. While structurally related to the more common alkanes and alkenes, the presence of the ketone functional group imparts a specific polarity and reactivity that insects have harnessed for chemical communication. These molecules often act as potent pheromones, governing mating, aggregation, and social hierarchies. Understanding the nuances of their biosynthesis, perception, and function is paramount for developing next-generation, environmentally-benign pest control technologies.

Biosynthesis: From Fatty Acids to Pheromonal Signals

The synthesis of long-chain ketones is a testament to the metabolic ingenuity of insects. It is not a de novo pathway but rather a specialized extension of the well-conserved fatty acid synthesis machinery, primarily occurring in specialized abdominal cells known as oenocytes.[1][2] The overall process can be conceptualized as a multi-stage enzymatic cascade.

The Precursor: Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The backbone of these ketones originates from standard fatty acid synthesis, which produces precursors like palmitic acid (C16) and stearic acid (C18). These are then elongated in the endoplasmic reticulum by a multi-enzyme complex known as the elongase.

Key Enzymatic Steps in VLCFA Elongation:

-

Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the initial condensation of malonyl-CoA with a long-chain acyl-CoA, extending the carbon chain by two units.

-

Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA, now two carbons longer than the starting molecule.

This four-step cycle is repeated until the desired chain length is achieved.

Caption: Proposed biosynthetic pathway from VLCFA to a long-chain ketone in insects.

Occurrence and Functional Diversity

Long-chain ketones are found across a wide range of insect orders, where they serve diverse, and often highly specific, roles in chemical communication. The exact structure, including chain length and the position of the carbonyl group, is often species-specific and critical for its biological activity.

| Insect Species (Order) | Long-Chain Ketone(s) Identified | Primary Function | Reference(s) |

| Blattella germanica (Blattodea) | 3,11-Dimethylnonacosan-2-one | Contact Sex Pheromone | [3] |

| Musca domestica (Diptera) | (Z)-9-Tricosene derivatives (epoxides and ketones) | Sex Pheromone | |

| Anopheles gambiae (Diptera) | 2-Tridecanone, 2-Undecanone | Repellent | [1] |

| Various Lepidoptera | (Z)-7-Dodecen-2-one, (Z)-9-Tetradecen-2-one | Sex Pheromones | [4] |

| Holotrichia parallela (Coleoptera) | 10-Methyldodecan-2-one | Sex Pheromone | N/A |

| Drosophila melanogaster (Diptera) | 7-Tricosene, 7-Pentacosene (precursors to oxygenated derivatives) | Courtship Pheromones | [1](from original search) |

Note: This table is illustrative and not exhaustive. Quantitative amounts are highly variable depending on species, age, and physiological state and are typically reported in species-specific studies.

Methodologies for Extraction and Analysis

The lipophilic nature and relatively low volatility of long-chain ketones necessitate specific methodologies for their extraction and analysis. The choice of method depends on the research question, particularly whether it is a terminal (lethal) or non-lethal sampling.

Extraction Protocols

Protocol 1: Solvent Extraction (Lethal)

This is the most common and comprehensive method for extracting cuticular lipids.

-

Sample Preparation: Collect insects and freeze them immediately at -20°C or -80°C to halt metabolic activity.

-

Extraction: Immerse the whole insect (or specific body parts) in a non-polar solvent. Hexane is the most commonly used solvent. A typical procedure involves immersing a single insect in 1-2 mL of hexane for 5-10 minutes.

-

Internal Standard: Add an internal standard (e.g., n-eicosane or another alkane not naturally present in the sample) at a known concentration to the solvent before extraction to allow for quantification.

-

Solvent Evaporation: After extraction, remove the insect. Evaporate the solvent under a gentle stream of nitrogen gas to concentrate the lipid extract.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of hexane (e.g., 50-100 µL) for analysis.

Causality: This method ensures the extraction of the entire profile of cuticular lipids. The short extraction time is a critical choice to minimize the leaching of internal lipids, which would contaminate the cuticular profile. [5](from original search)

Protocol 2: Solid-Phase Microextraction (SPME) (Non-Lethal)

SPME is ideal for sampling live insects or for studies requiring repeated measurements from the same individual.

-

Fiber Selection: Use a non-polar fiber, such as one coated with polydimethylsiloxane (PDMS).

-

Immobilization: Gently restrain the live insect. This can be done by cooling it briefly or using a small, soft clamp.

-

Extraction: Gently rub the SPME fiber against the cuticle of the insect (typically the thorax and abdomen) for a set period, usually 30-60 seconds.

-

Analysis: Immediately introduce the fiber into the injection port of a gas chromatograph for thermal desorption and analysis.

Causality: SPME is a solvent-free technique that samples the most exposed lipids on the cuticle. It is less quantitative than solvent extraction but is invaluable for behavioral studies where the insect must survive. The choice of a PDMS fiber is based on its affinity for non-polar compounds like long-chain ketones.

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying the components of a cuticular lipid extract.

Caption: A typical workflow for the analysis of insect long-chain ketones using GC-MS.

Self-Validating GC-MS Protocol:

-

Injection: 1-3 µL of the reconstituted extract is injected in splitless mode into a GC-MS system.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Temperature Program: An initial oven temperature of 60-70°C held for 2-5 minutes, followed by a ramp of 15-20°C/min to 200°C, and then a slower ramp of 3-5°C/min to a final temperature of 320-325°C, held for 5-10 minutes.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a mass-to-charge (m/z) range of approximately 40-600.

-

Identification: Compounds are identified by comparing their retention times to those of authentic standards and their mass spectra to libraries such as NIST.

Causality: The splitless injection mode is chosen to ensure that trace components are transferred to the column, which is critical for pheromone analysis. The dual-ramp temperature program allows for good separation of more volatile components at the beginning, while the slower ramp at higher temperatures is necessary to resolve the subtle differences between long-chain isomers.

Perception: The Olfactory Signaling Cascade

The detection of long-chain ketone pheromones is a highly sensitive and specific process that occurs in the insect's antennae. It involves a series of molecular events that convert the chemical signal into an electrical one.

-

Binding to Pheromone-Binding Protein (PBP): The hydrophobic ketone molecule enters the aqueous lymph of the sensory hair (sensillum) through pores in the cuticle. Here, it is solubilized and transported by a Pheromone-Binding Protein (PBP). [6][7][8][9]2. Receptor Activation: The PBP-pheromone complex interacts with an Odorant Receptor (OR) located on the dendritic membrane of an olfactory receptor neuron. Insect ORs are heterodimers, consisting of a specific, ligand-binding OR protein and a highly conserved co-receptor known as Orco. [7]3. Ion Channel Gating: Upon binding of the pheromone, the OR-Orco complex undergoes a conformational change and opens, functioning as a ligand-gated ion channel. This allows an influx of cations (e.g., Na+, Ca2+) into the neuron. [7]4. Depolarization and Action Potential: The influx of positive ions depolarizes the neuronal membrane. If this depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

-

Signal to the Brain: This electrical signal then propagates along the axon of the neuron to a specific region of the insect brain called the antennal lobe, where the information is processed, leading to a behavioral response. [5]

Caption: Molecular cascade of long-chain ketone perception in an insect olfactory neuron.

Applications in Drug and Pesticide Development

A detailed understanding of the biosynthesis and perception of long-chain ketones offers novel avenues for the development of targeted and sustainable pest management strategies.

Targeting Biosynthesis

The enzymes in the pheromone biosynthesis pathway, particularly the specialized cytochrome P450s and dehydrogenases, represent prime targets for the development of species-specific insecticides.

-

Enzyme Inhibition: Designing molecules that specifically inhibit these enzymes could disrupt pheromone production, leading to mating failure and population collapse. Cytochrome P450 inhibitors are already used as synergists to enhance the efficacy of conventional insecticides by blocking their detoxification. [5][10]A similar principle could be applied to target pheromone production directly.

-

Genetic Control: With the advent of technologies like RNA interference (RNAi), it is conceivable to develop crop protection strategies that deliver dsRNA to silence the expression of key biosynthetic genes in pest insects.

Exploiting Perception

-

Mating Disruption: The most widespread current application is mating disruption, where synthetic versions of ketone pheromones are released into the environment. This confuses males and prevents them from locating females, effectively reducing the next generation's population. The cost-effective, large-scale production of these pheromones is an active area of research, with microbial and plant-based systems showing promise. [2][11][12]* Attract-and-Kill: Pheromones can be used as lures in traps that also contain a killing agent (e.g., an insecticide or a pathogen). This minimizes the amount of insecticide needed and confines it to the trap.

-

Receptor Agonists/Antagonists: For drug development professionals, the olfactory receptors themselves are potential targets. The development of potent agonists could lead to "super-stimulants" that disrupt normal behavior, while antagonists could block the perception of natural pheromones, rendering the insect "blind" to mating cues.

Conclusion

Long-chain ketones are a functionally significant, yet often overlooked, class of insect-derived natural products. Their biosynthesis is an elegant modification of primary metabolism, and their perception is mediated by a highly sensitive and specific olfactory system. For researchers in basic and applied science, these molecules offer a rich field of study. A thorough understanding of their biochemistry and neurobiology not only deepens our appreciation for the complexity of the natural world but also provides a robust framework for the development of innovative and sustainable technologies to address the ongoing challenges of agricultural pest management.

References

-

Blomquist, G. J., Tittiger, C., & Jurenka, R. A. (2005). Insect pheromones--an overview of biosynthesis and endocrine regulation. PubMed. [Link]

-

Innocent, E., Gikonyo, N. K., & Nkunya, M. H. H. (2008). Repellency property of long chain aliphatic methyl ketones against Anopheles gambiae s.s. Tanzanian Journal of Health Research, 10(1), 50-54. [Link]

-

Fleischer, J., Grabe, V., & Stengl, M. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience, 12, 425. [Link]

-

Morse, D., & Meighen, E. (1984). Detection of pheromone biosynthetic and degradative enzymes in vitro. PubMed. [Link]

-

Zha, S., Wang, T., Zhang, Y., et al. (2021). Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae). Insects, 12(7), 639. [Link]

-

Ding, B. J., Tu, J., & Löfstedt, C. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 763399. [Link]

-

He, X., Tzotzos, G., & Woodcock, C. (2021). Pheromone-Binding Proteins in Pest Control: From Molecular Insights to Real-World Applications. Journal of Agricultural and Food Chemistry. [Link]

-

Earlham Institute. (n.d.). Sustainable bioproduction of insect pheromones for pest control in agriculture. [Link]

-

Feyereisen, R. (2014). Insect P450 inhibitors and insecticides: Challenges and opportunities. ResearchGate. [Link]

-

Kaissling, K. E. (2014). Pheromone Reception in Insects. Neurobiology of Chemical Communication. [Link]

-

Moore, H., & Shemilt, S. (2014). Cuticular hydrocarbon analysis in forensic entomology: A Review. CERES Research Repository. [Link]

-

Blomquist, G. J., & Bagnères, A. G. (Eds.). (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press. [Link]

-

Wei, Y., Wang, M., & Ali, S. (2024). Pheromone-Binding Protein 1 Performs a Dual Function for Intra- and Intersexual Signaling in a Moth. MDPI. [Link]

-

Liu, W., Liu, Y., & Zhang, A. (2017). Identification of the pheromone biosynthesis genes from the sex pheromone gland transcriptome of the diamondback moth, Plutella xylostella. Scientific Reports, 7(1), 16135. [Link]

-

Pelkonen, O., & Tolonen, A. (2011). An evaluation of the cytochrome P450 inhibition potential of selected pesticides in human hepatic microsomes. Xenobiotica, 41(10), 845-855. [Link]

-

Ginzel, M. D., & Blomquist, G. J. (2016). Insect Hydrocarbons: Biochemistry and Chemical Ecology. ResearchGate. [Link]

-

Dam, M. I. (2024). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. Lund University Research Portal. [Link]

-

Pophof, B. (2002). Moth pheromone binding proteins contribute to the excitation of olfactory receptor cells. Naturwissenschaften, 89(11), 515-518. [Link]

-

de Oliveira, J. V., et al. (2024). Cuticular lipid profiles of selected species of cyclocephaline beetles (Melolonthidae, Cyclocephalini). Bulletin of Entomological Research. [Link]

-

Das, A., & Eser, B. E. (2017). Aldehyde Decarbonylases: Enigmatic Enzymes of Hydrocarbon Biosynthesis. Biochemistry, 56(50), 6593-6604. [Link]

-

Tanimura, T., & Sakurai, T. (2021). Pheromone binding protein is involved in temporal olfactory resolution in the silkmoth. eLife, 10, e71923. [Link]

-

Wikipedia. (n.d.). Insect pheromones. [Link]

-

Komagata, S., et al. (2023). Cytochrome P450 inhibition impedes pyrethroid effects on insects through Nav channel regulation. bioRxiv. [Link]

-

Strobl, F., et al. (2022). Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects. Insects, 13(1), 83. [Link]

-

Jetter, R., Kunst, L., & Samuels, A. L. (2006). Composition of Plant Cuticular Waxes. Biology of the Plant Cuticle, 145-181. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect pheromones - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Moth pheromone binding proteins contribute to the excitation of olfactory receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pheromone binding protein is involved in temporal olfactory resolution in the silkmoth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. portal.research.lu.se [portal.research.lu.se]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of 7-Hexadecanone Precursors

Abstract

7-Hexadecanone, a significant semiochemical in various insect species, plays a crucial role in chemical communication. Understanding its biosynthetic pathway is paramount for developing targeted and sustainable pest management strategies, as well as for novel applications in biocatalysis and synthetic biology. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 7-hexadecanone precursors, grounded in the established principles of insect fatty acid metabolism and pheromone biosynthesis. We will delve into the enzymatic machinery, propose a logical biosynthetic sequence, and provide detailed experimental protocols for the elucidation and characterization of this pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology, biochemistry, and the development of novel bioactive compounds.

Introduction: The Significance of 7-Hexadecanone

7-Hexadecanone is a saturated ketone that has been identified as a component of pheromone blends in several insect species. Its role can range from an attractant to a modulator of behavior, making it a molecule of significant interest. The biosynthesis of such specific chemical signals is a testament to the precision of insect metabolic pathways. Elucidating this pathway not only provides fundamental insights into insect biology but also opens avenues for its biotechnological production and the development of eco-friendly pest control methods that disrupt chemical communication.

This guide will focus on the core biosynthetic machinery responsible for producing the precursors to 7-hexadecanone, starting from primary metabolism and culminating in the formation of the characteristic ketone functional group.

The Putative Biosynthetic Pathway: A Fatty Acid-Centric Origin

The biosynthesis of 7-hexadecanone is intrinsically linked to fatty acid metabolism, a common theme in the production of insect pheromones.[1][2][3][4] The carbon backbone of 7-hexadecanone is a C16 chain, strongly suggesting that its biosynthesis originates from palmitic acid (a C16 saturated fatty acid), or more accurately, its activated form, palmitoyl-CoA.

The central challenge in the biosynthesis of 7-hexadecanone is the introduction of a ketone group at the C-7 position. Based on analogous pathways for other insect ketone pheromones, we propose a two-step enzymatic process following the synthesis of the C16 fatty acid backbone:

-

Regiospecific Hydroxylation: The introduction of a hydroxyl group at the 7th carbon of the hexadecanoyl chain.

-

Oxidation of the Secondary Alcohol: The conversion of the 7-hydroxyhexadecanoate intermediate into 7-oxohexadecanoate.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway for 7-Hexadecanone.

Precursor Synthesis: The Role of Fatty Acid Synthase (FAS)

The journey begins with the de novo synthesis of palmitoyl-CoA. This process is catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FAS).[5] FAS iteratively condenses acetyl-CoA and malonyl-CoA units to build the 16-carbon saturated fatty acyl chain. The high expression of FAS genes in the pheromone glands of many insects underscores its foundational role in providing the building blocks for pheromone biosynthesis.[5][6]

The Crucial Hydroxylation Step: Cytochrome P450 Monooxygenases (P450s)

The regiospecific introduction of a hydroxyl group onto an unactivated carbon of a fatty acid chain is a chemically challenging transformation. In biological systems, this is the hallmark of Cytochrome P450 monooxygenases (P450s).[7][8] Insect genomes contain a large and diverse superfamily of P450 genes, many of which are involved in the metabolism of endogenous compounds, including fatty acids and hormones, as well as the detoxification of xenobiotics.[9][10]

For the biosynthesis of 7-hexadecanone, a P450 enzyme with specificity for the C-7 position of a C16 acyl chain is required. While the specific P450 responsible for this reaction has not yet been identified, transcriptomic studies of insect pheromone glands have revealed the upregulation of numerous P450 genes, providing a pool of candidates for functional characterization.[1][2][6][11][12][13][14] The CYP4 family of P450s, for instance, is known for its role in fatty acid hydroxylation.[15]

Formation of the Ketone: The Role of Alcohol Dehydrogenases (ADHs) and Oxidases

Following hydroxylation, the resulting 7-hydroxyhexadecanoyl intermediate is oxidized to form the corresponding ketone. This reaction is likely catalyzed by a short-chain dehydrogenase/reductase (SDR) family enzyme, such as an alcohol dehydrogenase (ADH), or another oxidase. These enzymes typically utilize NAD+ or NADP+ as a cofactor to abstract a hydride from the secondary alcohol. The expression of specific ADHs in pheromone glands has been documented, suggesting their involvement in the terminal steps of pheromone biosynthesis.[16][17][18]

Experimental Workflows for Pathway Elucidation

The validation of the proposed biosynthetic pathway for 7-hexadecanone precursors requires a multi-faceted experimental approach. The following workflows provide a roadmap for researchers aiming to identify the key enzymes and intermediates.

Workflow for Identification of Biosynthetic Genes

Caption: Workflow for identifying candidate pheromone biosynthesis genes.

Detailed Protocol: Transcriptome Analysis of Pheromone Glands

-

Insect Rearing and Tissue Collection: Rear insects under controlled conditions. Dissect the pheromone glands from calling females and immediately freeze them in liquid nitrogen.

-

RNA Isolation: Extract total RNA from the pheromone glands using a suitable kit (e.g., TRIzol reagent). Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

Library Construction and Sequencing: Construct cDNA libraries from the high-quality RNA and perform high-throughput sequencing (e.g., Illumina platform).[12]

-

De novo Assembly and Annotation: Assemble the sequencing reads into transcripts using software like Trinity.[11] Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI nr) and identifying protein domains using InterProScan.

-

Candidate Gene Identification: Screen the annotated transcriptome for genes encoding enzymes potentially involved in fatty acid metabolism, specifically focusing on Fatty Acid Synthases, Cytochrome P450s, and Alcohol Dehydrogenases.[6]

-

Expression Profiling: Compare the transcriptome of the pheromone gland with that of other tissues (e.g., fat body, muscle) to identify genes with enriched expression in the pheromone gland.

-

qRT-PCR Validation: Validate the differential expression of candidate genes using quantitative real-time PCR (qRT-PCR).[1]

Workflow for Functional Characterization of Candidate Enzymes

Caption: Workflow for the functional characterization of candidate enzymes.

Detailed Protocol: Heterologous Expression and Assay of a Candidate P450 Hydroxylase

-

Cloning: Amplify the full-length coding sequence of the candidate P450 gene from pheromone gland cDNA and clone it into a suitable expression vector (e.g., pCW vector for E. coli expression).[8][19][20]

-

Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., E. coli). Optimize protein expression conditions (e.g., temperature, inducer concentration).[3][21]

-

Purification: Lyse the cells and purify the recombinant P450 enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[22][23]

-

Enzyme Assay: Reconstitute the purified P450 with a suitable redox partner (e.g., NADPH-cytochrome P450 reductase).[10] Incubate the reconstituted system with the putative substrate (e.g., palmitoyl-CoA or palmitic acid) and NADPH.[9][24][25]

-

Product Analysis: Extract the reaction products with an organic solvent and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify hydroxylated products.[26][27][28][29]

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the substrate concentration and measuring the rate of product formation.[7][8][19][20]

Quantitative Data Analysis

The functional characterization of the biosynthetic enzymes will yield valuable quantitative data. Below is a representative table illustrating the type of data that would be generated from the kinetic analysis of a putative 7-hydroxylase and 7-hydroxydehydrogenase.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Putative 7-Hydroxylase (P450) | Palmitoyl-CoA | 25.3 ± 3.1 | 15.8 ± 1.2 |

| Palmitic Acid | 32.1 ± 4.5 | 10.2 ± 0.9 | |

| Putative 7-Hydroxy-dehydrogenase (ADH) | 7-Hydroxyhexadecanoate | 45.7 ± 5.8 | 55.3 ± 4.7 |

| 8-Hydroxyhexadecanoate | > 500 | < 1.0 |

Note: The data presented in this table is hypothetical and serves as an example of the expected outcomes from the experimental workflows described.

Conclusion and Future Directions

The biosynthesis of 7-hexadecanone precursors represents a fascinating example of metabolic specialization in insects. The proposed pathway, originating from fatty acid synthesis and proceeding through regiospecific hydroxylation and subsequent oxidation, provides a solid framework for future research. The experimental workflows detailed in this guide offer a systematic approach to identifying and characterizing the key enzymes involved.

Future research should focus on the functional characterization of the numerous candidate genes emerging from pheromone gland transcriptomic studies. The successful identification of the specific P450 hydroxylase and alcohol dehydrogenase will not only validate the proposed pathway but also provide valuable biocatalysts for the sustainable production of 7-hexadecanone and other valuable keto-compounds. Furthermore, understanding the regulatory mechanisms that govern the expression of these biosynthetic genes will be crucial for a complete picture of insect chemical communication.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Transcriptome analysis of the sex pheromone gland of the noctuid moth Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lukeholman.org [lukeholman.org]

- 5. researchgate.net [researchgate.net]

- 6. Genome-Wide Identification and Expression Profiling of Candidate Sex Pheromone Biosynthesis Genes in the Fall Armyworm (Spodoptera frugiperda) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Characterization of Drosophila melanogaster CYP6A8 Fatty Acid Hydroxylase [biomolther.org]

- 8. Functional Characterization of Drosophila melanogaster CYP6A8 Fatty Acid Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Induction Assays [sigmaaldrich.com]

- 10. A cytochrome P450 terpenoid hydroxylase linked to the suppression of insect juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Transcriptome Analysis of Ostrinia furnacalis Female Pheromone Gland: Esters Biosynthesis and Requirement for Mating Success [frontiersin.org]

- 13. portal.research.lu.se [portal.research.lu.se]

- 14. Identification of genes expressed in the sex pheromone gland of the black cutworm Agrotis ipsilon with putative roles in sex pheromone biosynthesis and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. Drosophila melanogaster alcohol dehydrogenase: mechanism of aldehyde oxidation and dismutation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Functional Characterization of Drosophila melanogaster CYP6A8 Fatty Acid Hydroxylase -Biomolecules & Therapeutics [koreascience.kr]

- 20. Functional Characterization of Drosophila melanogaster CYP6A8 Fatty Acid Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recombinant production of eukaryotic cytochrome P450s in microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Purification of Cytochromes P450: Products of Bacterial Recombinant Expression Systems | Springer Nature Experiments [experiments.springernature.com]

- 24. criver.com [criver.com]

- 25. P450 Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. researchgate.net [researchgate.net]

- 27. Fatty Acid Profile and Thermal Behavior of Fat-Rich Edible Insect Oils Compared to Commonly Consumed Animal and Plant Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data interpretation of 7-Hexadecanone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Interpretation of 7-Hexadecanone

Authored by: A Senior Application Scientist

Introduction

In the fields of chemical research and drug development, the unambiguous structural elucidation of organic molecules is paramount. 7-Hexadecanone (C₁₆H₃₂O), a long-chain aliphatic ketone, serves as an excellent model for demonstrating the power of modern spectroscopic techniques.[1] This guide provides an in-depth analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of 7-hexadecanone. Our approach moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and professionals in drug development.

The structural integrity of a compound is the foundation of its chemical and biological properties. Therefore, a multi-faceted spectroscopic approach is not merely a procedural step but a critical component of a self-validating system of characterization. By integrating data from IR, NMR, and MS, we can create a comprehensive and definitive portrait of the molecule's architecture.

Part 1: Infrared (IR) Spectroscopy - Probing Functional Groups

Infrared spectroscopy is a foundational technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.

For 7-hexadecanone, the most telling feature is its ketone functional group. The carbon-oxygen double bond (C=O) of the carbonyl group is highly polar, resulting in a very strong and sharp absorption band in the IR spectrum.[2]

Interpretation of the 7-Hexadecanone IR Spectrum

The expected IR spectrum of 7-hexadecanone is dominated by two key regions:

-

The Carbonyl (C=O) Stretch: Saturated aliphatic ketones, such as 7-hexadecanone, consistently exhibit a strong, sharp absorption band around 1715 cm⁻¹.[3][4] This peak is often the most intense in the spectrum and is a clear indicator of the ketone functional group.[2]

-

The C-H Alkane Stretches: The long alkyl chains (hexyl and nonyl groups) on either side of the carbonyl give rise to strong absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[5] These are characteristic of sp³-hybridized carbon-hydrogen bonds.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions from C-C bond stretching and C-H bond bending vibrations. While difficult to interpret in isolation, this region is unique to each molecule and can be used for definitive identification by comparison with a reference spectrum.

Summary of Key IR Absorptions for 7-Hexadecanone

| Frequency Range (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

| 2850 - 2960 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1715 | Strong, Sharp | C=O Stretch | Aliphatic Ketone |

| ~1465 | Variable | C-H Bend | Alkane (CH₂) |

Experimental Protocol: Acquiring an FTIR Spectrum

This protocol outlines the standard procedure for obtaining an IR spectrum using the KBr wafer technique, a common method for solid samples.

Objective: To obtain a high-quality transmission FTIR spectrum of solid 7-hexadecanone.

Materials:

-

7-Hexadecanone (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr, ~200 mg), desiccated

-

Agate mortar and pestle

-

Pellet press with anvil and collar

-

FTIR Spectrometer

Procedure:

-

Sample Preparation: Gently grind ~200 mg of dry KBr in an agate mortar to a fine powder. Add 1-2 mg of 7-hexadecanone to the mortar.

-

Mixing: Mix the sample and KBr by gently grinding with the pestle for 1-2 minutes until a homogeneous, fine powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.

-

Pellet Formation: Transfer a small amount of the mixture into the collar of a pellet press. Distribute the powder evenly. Place the anvil into the collar and press according to the manufacturer's instructions (typically under high pressure for several minutes) to form a translucent or transparent pellet.

-

Background Spectrum: Ensure the spectrometer's sample chamber is empty. Run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet into the sample holder in the spectrometer. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual nuclei, specifically protons (¹H NMR) and carbon-13 (¹³C NMR).

¹H NMR Interpretation of 7-Hexadecanone

In ¹H NMR, three key pieces of information are used for structure determination:

-

Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near electronegative groups, like the carbonyl in 7-hexadecanone, are "deshielded" and appear at a higher chemical shift (downfield).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Splitting (Multiplicity): The n+1 rule dictates that a signal for a proton with n equivalent neighboring protons will be split into n+1 peaks.

For the symmetric structure of 7-hexadecanone, we can predict the following signals:

-

α-Protons (C6-H₂ and C8-H₂): These protons are adjacent to the electron-withdrawing carbonyl group and are the most deshielded of the aliphatic protons. They are expected to appear around 2.1–2.6 ppm .[6] Each of these CH₂ groups is adjacent to another CH₂ group, so their signals will be split into triplets .

-

Terminal Methyl Protons (C1-H₃ and C16-H₃): These protons are furthest from the carbonyl group and are the most shielded. They will appear in the typical alkane region, around 0.9 ppm , and will be split into triplets by their neighboring CH₂ groups.

-

Bulk Methylene Protons (C2-C5 and C9-C15): The remaining methylene protons will resonate in a crowded region between approximately 1.2-1.6 ppm . Due to overlapping signals and complex coupling, this often appears as a broad multiplet.

Predicted ¹H NMR Data for 7-Hexadecanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| C1-H₃, C16-H₃ | ~0.9 | 6H | Triplet (t) |

| C2-C5, C9-C15 -(CH₂)n- | ~1.2 - 1.6 | 20H | Multiplet (m) |

| C6-H₂, C8-H₂ | ~2.4 | 4H | Triplet (t) |

¹³C NMR Interpretation of 7-Hexadecanone

¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a single sharp line.[7]

-

Carbonyl Carbon (C7): The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom. Its signal is characteristically found far downfield, in the range of 190–220 ppm .[6][8] This signal is often weaker than others due to a longer relaxation time and the absence of a Nuclear Overhauser Effect (NOE) enhancement.[8]

-

α-Carbons (C6 and C8): The carbons directly attached to the carbonyl group are also deshielded and typically resonate around 30–50 ppm .[6]

-

Alkyl Chain Carbons: The remaining carbons of the alkyl chains will appear in the typical upfield alkane region, generally between 14-32 ppm . The terminal methyl carbons (C1 and C16) will be the most shielded, appearing around 14 ppm.

Predicted ¹³C NMR Data for 7-Hexadecanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | ~211 |

| C6, C8 | ~43 |

| C5, C9 | ~24 |

| C4, C10 | ~29 |

| C3, C11-C13 | ~29-30 |

| C2, C14 | ~23 |

| C15 | ~32 |

| C1, C16 | ~14 |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

7-Hexadecanone (5-20 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL

-

NMR tube (5 mm diameter)

-

Pipette

Procedure:

-

Sample Dissolution: Accurately weigh 5-20 mg of 7-hexadecanone and place it in a clean, dry vial. Add ~0.7 mL of CDCl₃ and gently swirl to dissolve the sample completely.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). A standard ¹H experiment is typically very fast, often requiring only a few minutes.

-

¹³C Spectrum Acquisition: Following the ¹H experiment, switch the spectrometer to the ¹³C frequency. A standard proton-decoupled ¹³C experiment will require more scans and a longer acquisition time due to the lower sensitivity of the ¹³C nucleus.[7]

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and perform baseline correction. Integrate the ¹H signals and pick the peaks for both spectra.

Visualization of 7-Hexadecanone for NMR Assignment

Caption: Structure of 7-Hexadecanone with carbon numbering.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly used. In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions.

Interpretation of the 7-Hexadecanone Mass Spectrum

-

Molecular Ion (M⁺•): The molecular weight of 7-hexadecanone (C₁₆H₃₂O) is 240.43 g/mol .[1] The mass spectrum should show a molecular ion peak at m/z = 240 . While this peak may be of moderate intensity for long-chain ketones, its presence confirms the molecular weight.[9]

-

Alpha (α)-Cleavage: This is a dominant fragmentation pathway for ketones.[10][11] The bond between the carbonyl carbon and an adjacent α-carbon breaks, which is favorable because the resulting acylium ion is resonance-stabilized.[11] For 7-hexadecanone, two primary α-cleavage events are possible:

-

Cleavage of the C6-C7 bond: This results in the loss of a nonyl radical (•C₉H₁₉) and the formation of a hexyl-acylium ion at m/z = 113 .

-

Cleavage of the C7-C8 bond: This results in the loss of a hexyl radical (•C₆H₁₃) and the formation of a nonyl-acylium ion at m/z = 155 . The larger alkyl group is preferentially lost as the radical, so the peak at m/z = 113 is expected to be more abundant.[11]

-

-

McLafferty Rearrangement: This rearrangement can occur in ketones with a γ-hydrogen available for transfer. In 7-hexadecanone, a hydrogen from C10 (on the nonyl side) or C4 (on the hexyl side) can be transferred to the carbonyl oxygen, followed by cleavage of the α-β bond.

-

Rearrangement involving the nonyl chain would produce a charged enol fragment at m/z = 128 .

-

Rearrangement involving the hexyl chain would produce a charged enol fragment at m/z = 86 .

-

Predicted Key Fragments in the Mass Spectrum of 7-Hexadecanone

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 240 | [C₁₆H₃₂O]⁺• | Molecular Ion (M⁺•) |

| 155 | [CH₃(CH₂)₈CO]⁺ | α-Cleavage (loss of •C₆H₁₃) |

| 128 | [C₇H₁₄O]⁺• | McLafferty Rearrangement |

| 113 | [CH₃(CH₂)₅CO]⁺ | α-Cleavage (loss of •C₉H₁₉) |

| 86 | [C₅H₁₀O]⁺• | McLafferty Rearrangement |

| 43 | [CH₃CO]⁺ | Secondary fragmentation |

Visualization of 7-Hexadecanone Fragmentation

Caption: Primary fragmentation pathways for 7-Hexadecanone in EI-MS.

Experimental Protocol: Acquiring a GC-MS Spectrum

Objective: To obtain a mass spectrum and determine the retention time of 7-hexadecanone.

Materials:

-

7-Hexadecanone

-

High-purity volatile solvent (e.g., hexane or dichloromethane)

-

GC-MS system with an appropriate capillary column (e.g., nonpolar DB-5)

-

Autosampler vial with cap

Procedure:

-

Sample Preparation: Prepare a dilute solution of 7-hexadecanone (~1 mg/mL) in the chosen solvent.

-

Instrument Setup: Set the GC parameters, including the injector temperature, oven temperature program (e.g., ramp from 100°C to 250°C), and carrier gas (helium) flow rate. Set the MS parameters, including the ionization mode (EI), mass range (e.g., m/z 40-400), and scan speed.

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and travels through the GC column. Compounds separate based on their boiling points and interactions with the column's stationary phase. 7-Hexadecanone will elute at a specific retention time.

-

Ionization and Analysis: As 7-hexadecanone elutes from the GC column, it enters the MS ion source, where it is ionized by electron impact. The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.

-

Data Analysis: The software generates a total ion chromatogram (TIC), which plots intensity versus retention time. The mass spectrum corresponding to the chromatographic peak of 7-hexadecanone can then be extracted and analyzed.[12][13]

Conclusion

The integrated application of IR, NMR, and MS provides a robust and self-validating framework for the structural confirmation of 7-Hexadecanone. IR spectroscopy confirms the presence of the key ketone functional group and the aliphatic nature of the molecule. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the position of the carbonyl group and the length of the two distinct alkyl chains. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are fully consistent with the proposed structure. This multi-technique approach ensures the highest level of scientific integrity and is an indispensable standard in modern chemical and pharmaceutical research.

References

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98679, 7-Hexadecanone. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Scientific Research Publishing. (2018, January 18). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

-

Nate McMillan. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. 7-Hexadecanone | C16H32O | CID 98679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. Ketones | OpenOChem Learn [learn.openochem.org]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. Ketone - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scirp.org [scirp.org]

An In-Depth Technical Guide to 7-Hexadecanone: Structure, Stereoisomerism, and Analysis